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Compound Name: (Aminomethyl)cyclohexyllmethano
/

Cat. No.: B177226

\ J

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclohexane
Scaffold

The cyclohexane ring is a prevalent motif in medicinal chemistry, prized for its conformational
rigidity and three-dimensional diversity, which allows for precise spatial orientation of functional
groups. [4-(Aminomethyl)cyclohexyllmethanol, with its primary amine and primary alcohol
functionalities positioned on a cyclohexane core, represents a versatile scaffold for the
synthesis of a wide array of biologically active molecules and functional materials. The
stereochemistry of the substituents, being either cis or trans, plays a crucial role in determining
the pharmacological and physical properties of its derivatives.

Synthesis of [4-(Aminomethyl)cyclohexyl]methanol

The synthesis of [4-(Aminomethyl)cyclohexyllmethanol can be achieved through several
strategic routes, primarily focusing on the reduction of bifunctionalized cyclohexane precursors.
The choice of starting material and reaction conditions dictates the stereochemical outcome,
yielding either the cis or trans isomer.
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Synthesis of trans-[4-
(Aminomethyl)cyclohexyllmethanol

A common and industrially applicable route to the trans isomer involves a multi-step process
starting from a readily available 4-aminobenzoic acid ester.[1] This method leverages catalytic
hydrogenation to reduce the aromatic ring, followed by a series of functional group
manipulations.

Synthetic Scheme: trans-[4-(Aminomethyl)cyclohexyllmethanol Hydrochloride from a 4-
Aminobenzoic Acid Ester

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b177226?utm_src=pdf-body
https://www.benchchem.com/product/b177226?utm_src=pdf-body
https://patents.google.com/patent/CN103420855A/en
https://www.benchchem.com/product/b177226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

High Pressure H2

A

)

/

( )

<

Favors trans isomer

D

&\IAD(P)H

]

)
)
)
J
)

—

]

(
(
- (
:
(

—
) ( )
) |
s T )

Click to download full resolution via product page

Caption: Chemoenzymatic approach to cis-amino alcohol synthesis.
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Physicochemical and Spectroscopic
Characterization

The accurate characterization of [4-(Aminomethyl)cyclohexyllmethanol is crucial for its
application in research and development. Below is a summary of its key physicochemical
properties.

Table 1: Physicochemical Properties of [4-(Aminomethyl)cyclohexyllmethanol

Property Value Source
Molecular Formula CsH17NO [2]
Molecular Weight 143.23 g/mol [2]

[4-
IUPAC Name (Aminomethyl)cyclohexyllmeth

anol
CAS Number (trans) 400898-77-3 [2]
Purity (typical) >95% [2]

Spectroscopic Data:

While a comprehensive public database of the NMR spectra for [4-
(Aminomethyl)cyclohexyllmethanol is not readily available, the expected chemical shifts can
be predicted based on the structure and data from similar compounds.

e 1H NMR: The proton NMR spectrum is expected to show complex multiplets for the
cyclohexane ring protons. Distinct signals would be observed for the methylene protons of
the aminomethyl and hydroxymethyl groups, as well as a broad singlet for the amine and
hydroxyl protons, which can be exchanged with D20.

e 13C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of
the cyclohexane ring, the aminomethyl carbon, and the hydroxymethyl carbon. The chemical
shifts would be influenced by the electronegativity of the attached nitrogen and oxygen
atoms.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b177226?utm_src=pdf-body
https://www.benchchem.com/product/b177226?utm_src=pdf-body
https://www.achemblock.com/x184417-trans-4-methylamino-cyclohexyl-methanol.html
https://www.achemblock.com/x184417-trans-4-methylamino-cyclohexyl-methanol.html
https://www.achemblock.com/x184417-trans-4-methylamino-cyclohexyl-methanol.html
https://www.achemblock.com/x184417-trans-4-methylamino-cyclohexyl-methanol.html
https://www.benchchem.com/product/b177226?utm_src=pdf-body
https://www.benchchem.com/product/b177226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the
O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm~1), C-H stretching
of the cyclohexane and methylene groups (around 2850-2950 cm~1), and C-O and C-N
stretching vibrations.

o Mass Spectrometry: The mass spectrum would show the molecular ion peak (M*) and
characteristic fragmentation patterns resulting from the loss of functional groups.

Applications in Drug Discovery and Medicinal
Chemistry

[4-(Aminomethyl)cyclohexyllmethanol is a valuable building block in the design and
synthesis of novel therapeutic agents. Its bifunctional nature allows for the introduction of
diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Kinase Inhibitors

The scaffold of [4-(Aminomethyl)cyclohexyllmethanol can be incorporated into the design of
kinase inhibitors, a significant class of drugs used in oncology and immunology. [3]The amino
and hydroxyl groups provide anchor points for building molecules that can interact with the
ATP-binding site of kinases. For instance, derivatives of 4-aminoquinolines have been
synthesized and evaluated as potent inhibitors of receptor-interacting protein kinase 2 (RIPK2),
a key mediator in immune signaling. [4][5] Conceptual Design of a Kinase Inhibitor
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Caption: Conceptual design of a kinase inhibitor.

Central Nervous System (CNS) Active Agents

The lipophilic nature of the cyclohexane ring allows for potential penetration of the blood-brain
barrier, making this scaffold interesting for the development of CNS-active drugs. The amine
functionality is a common feature in many neurotransmitters and their analogs, suggesting that
derivatives of [4-(Aminomethyl)cyclohexyllmethanol could be designed to interact with
various CNS receptors.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the [4-(Aminomethyl)cyclohexyllmethanol core is a key
strategy in lead optimization. [6][7][8]Key areas for modification include:
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e Amine Substitution: Alkylation or acylation of the primary amine can modulate the basicity,
lipophilicity, and hydrogen bonding capacity of the molecule, influencing its interaction with
biological targets.

 Alcohol Maodification: The primary alcohol can be converted into ethers, esters, or other
functional groups to explore different binding interactions and improve pharmacokinetic
properties.

o Stereochemistry: The relative orientation of the aminomethyl and hydroxymethyl groups (cis
vs. trans) can significantly impact the binding affinity and efficacy of the final compound due
to the rigid conformational constraints of the cyclohexane ring.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling [4-
(Aminomethyl)cyclohexyllmethanol and its derivatives. It is important to consult the Safety
Data Sheet (SDS) for specific handling, storage, and disposal information. In general, it is
advisable to work in a well-ventilated area, wear appropriate personal protective equipment
(PPE), including gloves and safety glasses, and avoid inhalation, ingestion, or skin contact.

Conclusion

[4-(Aminomethyl)cyclohexyllmethanol is a fundamentally important and versatile building
block in modern organic and medicinal chemistry. Its robust and adaptable structure provides a
foundation for the synthesis of a wide range of complex molecules with potential therapeutic
applications. A thorough understanding of its synthesis, stereochemistry, and reactivity is
essential for harnessing its full potential in the development of next-generation pharmaceuticals
and advanced materials. This guide serves as a foundational resource to aid researchers in
leveraging the unique properties of this valuable compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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